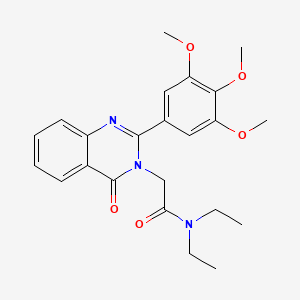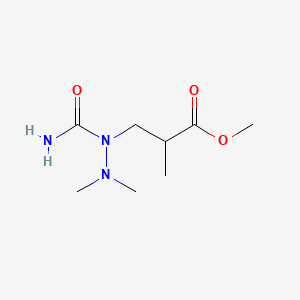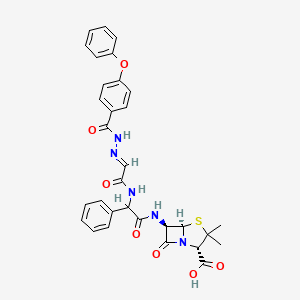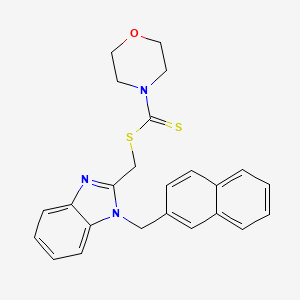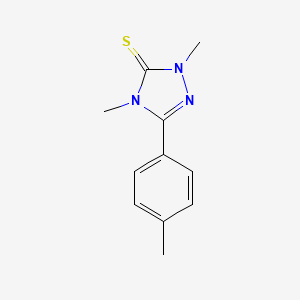
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is a heterocyclic compound that features a fused thiazole and quinoline ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of dithiooxamide with aromatic aldehydes, which can selectively yield thiazolo(5,4-c)isoquinolines or mixtures of thiazolo(5,4-d)thiazoles and thiazolo(5,4-c)isoquinolines depending on the substituents on the aldehyde . Another method involves the Jacobsen cyclization of thioamide to the corresponding 2,5-dimethyl-[1,3]thiazolo[4,5-d][1,3]thiazole using aqueous potassium ferricyanide as an oxidant .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
化学反应分析
Types of Reactions
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the thiazole and quinoline rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of dihydro derivatives.
科学研究应用
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
作用机制
The mechanism of action of Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of enzymes like poly(ADP-ribose) polymerase-1 or as a modulator of adenosine receptors . The compound’s effects are mediated through its ability to bind to these targets and alter their activity, leading to various biological outcomes.
相似化合物的比较
Similar Compounds
Thiazolo(4,5-d)thiazoles: These compounds share a similar thiazole ring system but differ in the position of the fused rings.
Thiazolo(5,4-c)isoquinolines: These compounds have a similar isoquinoline structure but differ in the substituents on the ring.
Uniqueness
Thiazolo(4,5-c)quinoline, 2-methyl-, monohydrochloride is unique due to its specific ring fusion and substituent pattern, which confer distinct chemical and biological properties
属性
CAS 编号 |
109543-52-4 |
|---|---|
分子式 |
C11H9ClN2S |
分子量 |
236.72 g/mol |
IUPAC 名称 |
2-methyl-[1,3]thiazolo[4,5-c]quinoline;hydrochloride |
InChI |
InChI=1S/C11H8N2S.ClH/c1-7-13-10-6-12-9-5-3-2-4-8(9)11(10)14-7;/h2-6H,1H3;1H |
InChI 键 |
CXWXIRAMNONJHR-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC2=C(S1)C3=CC=CC=C3N=C2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


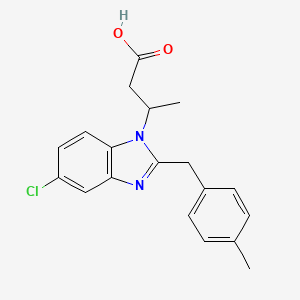
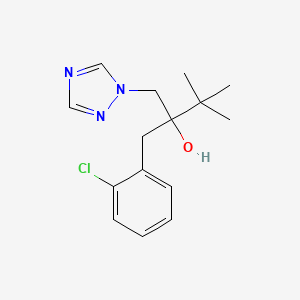
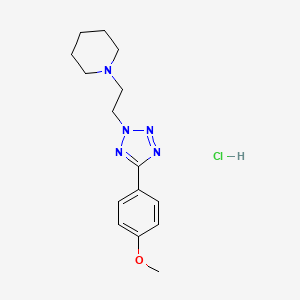
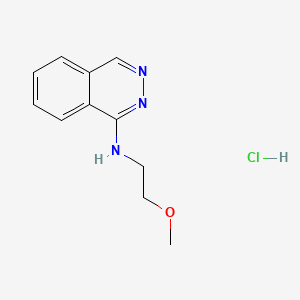
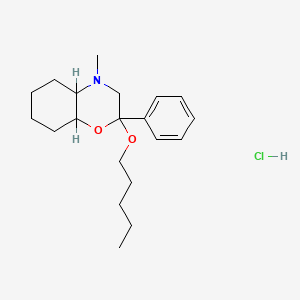
![[(2R,3S,5R)-5-[5-(2-chloroethyl)-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-phenylmethoxycarbonylphosphinic acid](/img/structure/B15188644.png)



